2-(2-chloroacetamido)-N-(4-chlorophenyl)benzamide
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Description
2-(2-chloroacetamido)-N-(4-chlorophenyl)benzamide is a useful research compound. Its molecular formula is C15H12Cl2N2O2 and its molecular weight is 323.17. The purity is usually 95%.
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Scientific Research Applications
Non-peptidic Antagonist for Tachykinin Receptors
- Research Overview : SR 48968, a compound related to 2-(2-chloroacetamido)-N-(4-chlorophenyl)benzamide, is identified as a potent and selective non-peptidic antagonist of the NK 2 receptor. Its photoactivatable analogue binds with high affinity, making it useful for identifying antagonist binding sites in NK 2 receptors (Kersey et al., 1996).
Camps Reaction for Synthesis
- Research Overview : The Camps reaction, involving 2-(chloroacetamido)benzophenones, leads to the synthesis of 3-RS-4-arylquinolin-2-ones, demonstrating the compound's role in chemical synthesis and molecular transformation (Prezent & Dorokhov, 2003).
Crystal Structure Analysis
- Research Overview : Studies on the crystal structure of related compounds, such as N-(2,3-Dichlorophenyl)benzamide, provide insights into the molecular conformations and bonding patterns, relevant to understanding the chemical properties of this compound (Gowda et al., 2007).
Synthesis of Analogues for Medical Research
- Research Overview : The synthesis of acyl derivatives of related compounds has been explored for potential medical applications, including antiulcer activities (Hosokami et al., 1992).
Antiprion Activity
- Research Overview : Benzamide derivatives, similar in structure to this compound, have been synthesized and evaluated for their potential as antiprion agents, indicating their biomedical significance (Fiorino et al., 2012).
Theoretical Studies
- Research Overview : Computational studies, like the theoretical analysis of 4-chloro-N-(3-chlorophenyl)benzamide, provide insights into the molecular geometry and electronic properties of related compounds, aiding in the understanding of their chemical behavior (Panicker et al., 2010).
Corrosion Inhibition Studies
- Research Overview : Benzimidazole derivatives, similar in structure, have been studied for their corrosion inhibition properties, highlighting the compound's potential application in materials science (Rouifi et al., 2020).
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]-N-(4-chlorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2/c16-9-14(20)19-13-4-2-1-3-12(13)15(21)18-11-7-5-10(17)6-8-11/h1-8H,9H2,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHYCOJRNAZHKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.